2-Amino-7,7-dimethyl-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-7,7-DIMETHYL-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a chromene core, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-AMINO-7,7-DIMETHYL-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be achieved through a multi-component reaction. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-7,7-DIMETHYL-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring play crucial roles in its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-AMINO-7,7-DIMETHYL-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-AMINO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C17H17F3N4O2 |
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Molecular Weight |
366.34 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H17F3N4O2/c1-16(2)4-10(25)13-11(5-16)26-15(22)8(6-21)12(13)9-7-24(3)23-14(9)17(18,19)20/h7,12H,4-5,22H2,1-3H3 |
InChI Key |
OZLWAEOBHCBCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3C(F)(F)F)C)C(=O)C1)C |
Origin of Product |
United States |
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